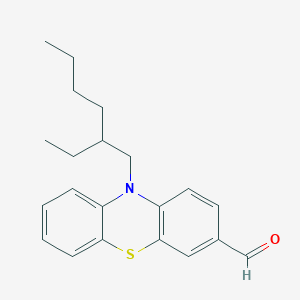
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde is an organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of a phenothiazine core substituted with a 2-ethylhexyl group and an aldehyde functional group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of phenothiazine, followed by the introduction of the 2-ethylhexyl group through alkylation reactions. The final step involves the formylation of the phenothiazine derivative to introduce the aldehyde group at the 3-position. This can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 10-(2-Ethylhexyl)-10H-phenothiazine-3-carboxylic acid.
Reduction: 10-(2-Ethylhexyl)-10H-phenothiazine-3-methanol.
Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde is largely dependent on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The phenothiazine core can interact with various molecular targets, including receptors and ion channels, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-(2-Ethylhexyl)-10H-phenothiazine: Lacks the aldehyde group, resulting in different chemical reactivity and biological activity.
10H-Phenothiazine-3-carbaldehyde: Lacks the 2-ethylhexyl group, affecting its solubility and interaction with biological targets.
2-Ethylhexyl acrylate: A structurally related compound used in polymer chemistry but with different functional groups and applications.
Uniqueness
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde is unique due to the combination of the phenothiazine core, the 2-ethylhexyl group, and the aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
501116-23-0 |
|---|---|
Formule moléculaire |
C21H25NOS |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
10-(2-ethylhexyl)phenothiazine-3-carbaldehyde |
InChI |
InChI=1S/C21H25NOS/c1-3-5-8-16(4-2)14-22-18-9-6-7-10-20(18)24-21-13-17(15-23)11-12-19(21)22/h6-7,9-13,15-16H,3-5,8,14H2,1-2H3 |
Clé InChI |
MHCDVXFHBRKUFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)
![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)
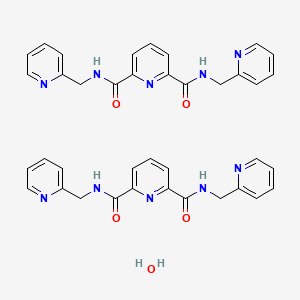
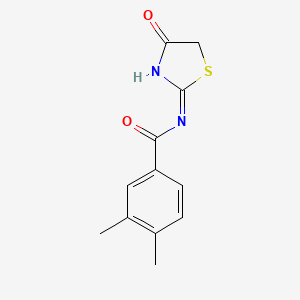
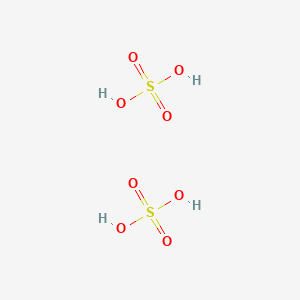
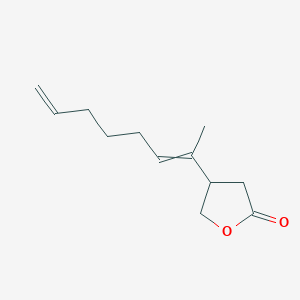
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]](/img/structure/B14248906.png)
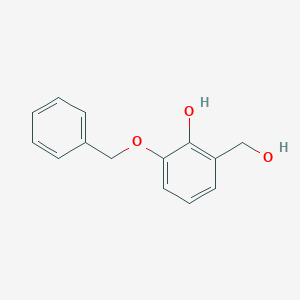
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
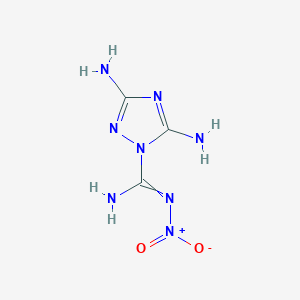

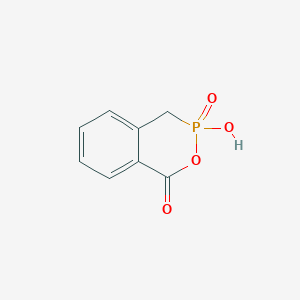
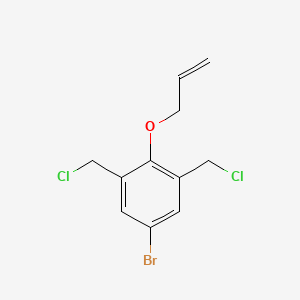
![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
